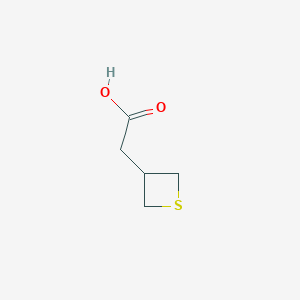

2-(Thietan-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(thietan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJDZMWQGWVIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Thietan-3-yl)acetic acid

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of novel scaffolds is paramount to overcoming challenges in efficacy, selectivity, and pharmacokinetic profiles. Small, saturated heterocycles have emerged as particularly valuable motifs. Among these, the thietane ring, a four-membered sulfur-containing heterocycle, offers a unique combination of properties. It acts as a non-classical bioisostere for gem-dimethyl, carbonyl, and phenyl groups, often improving aqueous solubility and metabolic stability while maintaining or enhancing biological activity. This guide provides a comprehensive technical overview of 2-(Thietan-3-yl)acetic acid, a key building block that combines the advantageous thietane scaffold with a versatile carboxylic acid handle, making it a compound of significant interest for researchers and drug development professionals.

Part 1: Core Chemical Identifiers and Properties

This compound is a specialized organic compound valued for its distinct structural features. Its core identifiers and physicochemical properties are summarized below.

Chemical Identity

A clear identification of a chemical entity is the foundation of all research and development. The universally recognized identifiers for this compound are presented in the table below.

| Identifier | Value | Source |

| CAS Number | 1425935-32-5 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₈O₂S | [1][2][3] |

| Molecular Weight | 132.18 g/mol | [1][2][3] |

| SMILES | OC(=O)CC1CSC1 | [2][3] |

| MDL Number | MFCD29762579 | [1][2][3] |

Physicochemical Properties

The physical and computed properties of a molecule dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific compound is not extensively published, computed properties provide valuable predictive insights.

| Property | Value | Notes |

| Physical Form | Solid (predicted) | Based on similar small carboxylic acids. |

| XLogP3 | 0.4 | [2] A computed measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1 | [2] From the carboxylic acid group. |

| Hydrogen Bond Acceptor Count | 3 | [2] From the two oxygen atoms and the sulfur atom. |

| Rotatable Bond Count | 2 | [2] |

| Complexity | 98.6 | [2] A measure of structural complexity. |

| Storage | Keep in a dark place, sealed in dry, store in freezer, under -20°C. | [3] |

Part 2: Synthesis and Reactivity

The utility of a building block is defined by its accessibility and predictable reactivity. This section outlines a plausible synthetic strategy for this compound and discusses its key reactive characteristics.

Plausible Synthetic Pathway

The construction of the thietane ring is the central challenge in synthesizing this molecule. General methods for thietane synthesis often rely on intramolecular or intermolecular cyclic thioetherification reactions. A common and effective strategy involves the reaction of 1,3-dihalogenated precursors with a sulfide source.[4][5] A logical approach to this compound could involve the alkylation of a malonic ester with a suitable electrophile, followed by the construction of the thietane ring.

Below is a detailed, step-by-step protocol for a plausible synthesis:

Experimental Protocol: Proposed Synthesis

-

Step 1: Synthesis of Diethyl 2-(1,3-dichloro-2-propyl)malonate.

-

React 1,3-dichloro-2-propanol with a suitable activating agent (e.g., thionyl chloride) to form 1,2,3-trichloropropane.

-

In a separate flask, deprotonate diethyl malonate using a strong base like sodium ethoxide in ethanol.

-

Add 1,2,3-trichloropropane to the diethyl malonate anion solution. The reaction will proceed via nucleophilic substitution to yield the desired tri-substituted propane intermediate.

-

-

Step 2: Thietane Ring Formation.

-

Treat the product from Step 1 with a sulfide source, such as sodium sulfide (Na₂S), in a polar aprotic solvent like DMF or ethanol.[5]

-

The sulfide dianion will perform an intramolecular double nucleophilic displacement of the two remaining chloride atoms, forming the thietane ring and yielding diethyl 2-(thietan-3-yl)malonate.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

Subject the diethyl 2-(thietan-3-yl)malonate to basic hydrolysis using aqueous sodium hydroxide, followed by heating. This will hydrolyze both ester groups to carboxylates.

-

Acidify the reaction mixture with a strong acid (e.g., HCl). The resulting malonic acid derivative is unstable to heat and will readily undergo decarboxylation to yield the final product, this compound.

-

-

Step 4: Purification.

-

The final product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Part 4: Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific, verified Safety Data Sheet (SDS) is not publicly available, general precautions for handling acidic and potentially irritating organic compounds should be strictly followed. The guidelines below are based on protocols for similar chemicals like acetic acid. [6][7][8] Disclaimer: This information is for guidance only. Always consult the specific SDS provided by the supplier before handling this chemical.

| Protocol | Recommendation |

| Engineering Controls | Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [7] |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield. [8]Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Skin/Body Protection: Wear a lab coat. Avoid exposed skin. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. [7]Keep away from incompatible materials such as strong bases and oxidizing agents. |

| First Aid Measures | Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8]Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]Inhalation: Move person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. [3][7] |

Conclusion

This compound stands out as a promising and versatile building block for chemical and pharmaceutical research. Its unique thietane core offers significant advantages for modulating the physicochemical and pharmacokinetic properties of lead compounds. The presence of a synthetically tractable carboxylic acid handle further enhances its utility, allowing for straightforward integration into diverse molecular architectures. For researchers aiming to leverage the benefits of saturated heterocycles in their discovery programs, this compound represents a high-value tool with considerable potential to unlock novel chemical space and accelerate the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 2-Thiopheneacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

AA Blocks. (n.d.). 1425935-32-5 | this compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Acetic Acid. Retrieved from [Link]

-

Li, Z.-T., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

-

Beilstein Journals. (2020). Recent synthesis of thietanes. Retrieved from [Link]

-

MDPI. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, 2-propyltetrahydropyran-3-yl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Antiaggregant Activity of 2-[3-Methyl-1-Ethylxanthinyl-8-Thio]Acetic Acid Salts Containing a Thietane Ring. Retrieved from [Link]

-

US EPA. (n.d.). Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester. System of Registries. Retrieved from [Link]

-

PubMed Central. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Scientia Pharmaceutica. Retrieved from [Link]

- Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.

-

ResearchGate. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. aablocks.com [aablocks.com]

- 3. 1425935-32-5|this compound|BLD Pharm [bldpharm.com]

- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. uwm.edu [uwm.edu]

- 8. bioshopcanada.com [bioshopcanada.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Thietan-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of the Thietane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize physicochemical and pharmacokinetic properties is paramount. Among the array of heterocyclic systems available to medicinal chemists, small, strained rings have garnered significant attention for their ability to impart unique conformational constraints and desirable property profiles. The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a valuable scaffold.[1] Its distinctive structural and electronic features, including increased polarity and three-dimensionality, render it an attractive bioisostere for more common carbocyclic and heterocyclic fragments.[1][2] The incorporation of a thietane motif can favorably influence a compound's metabolic stability, aqueous solubility, and target engagement.[1][3]

This guide focuses on 2-(Thietan-3-yl)acetic acid, a molecule that combines the intriguing properties of the thietane ring with a classic carboxylic acid functional group. Understanding the core physicochemical properties of this compound is essential for predicting its behavior in biological systems and for guiding its potential development as a therapeutic agent or a key building block in more complex molecular architectures. While direct experimental data for this specific molecule is limited in the public domain, this document provides a comprehensive overview of its known and predicted properties, detailed methodologies for their experimental determination, and expert insights into the structural rationale behind these characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of a drug candidate dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these properties are influenced by the interplay between the polar carboxylic acid group and the unique thietane ring.

| Property | Value / Predicted Value | Source | Significance in Drug Discovery |

| Molecular Formula | C₅H₈O₂S | - | Defines the elemental composition and exact mass. |

| Molecular Weight | 132.18 g/mol | [4] | Influences diffusion rates and overall size; generally, lower molecular weight is preferred for oral bioavailability. |

| CAS Number | 1425935-32-5 | [4][5] | Unique identifier for the chemical substance. |

| pKa | Predicted: ~4.5 - 5.0 | Expert Estimation | Governs the ionization state at physiological pH, which critically impacts solubility, permeability, and target binding. |

| logP / logD | XLogP3 (calculated): 0.4 | [1] | Measures lipophilicity, a key determinant of membrane permeability, protein binding, and solubility. |

| Aqueous Solubility | Predicted: Moderate to High | Expert Estimation | Essential for absorption and formulation; poor solubility is a major hurdle in drug development. |

| Melting Point | Not available | - | Indicates crystal lattice energy and can influence dissolution rate. |

| Boiling Point | Not available | - | Relevant for purification and stability at high temperatures. |

Predicted values are based on expert analysis of the structure and comparison with related molecules.

Experimental Determination of Key Physicochemical Parameters

To ensure scientific rigor, the predicted properties of this compound must be validated through robust experimental methods. The following sections detail the standard protocols for determining pKa, lipophilicity, and aqueous solubility.

Acid Dissociation Constant (pKa) Determination

The pKa is a critical parameter as it defines the extent of ionization of the carboxylic acid group at a given pH. This, in turn, affects the molecule's interaction with biological membranes and targets.

Causality Behind Experimental Choice: Potentiometric titration is the gold standard for pKa determination due to its high precision and direct measurement of pH changes upon addition of a titrant.[6] This method allows for the precise identification of the inflection point in the titration curve, which corresponds to the pKa.

Protocol: Potentiometric Titration

-

Preparation of the Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is limited) to a known concentration, typically in the range of 1-10 mM. The ionic strength of the solution is kept constant using an inert salt like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Caption: Workflow for logD determination by the shake-flask method.

Expected Outcome: The calculated XLogP3 of 0.4 for this compound suggests a relatively balanced hydrophilic-lipophilic character for the neutral species. [1]For comparison, acetic acid has a logP of -0.17, indicating its high hydrophilicity. [7]The thietane ring, being a non-polar cyclic structure, increases the lipophilicity compared to the simple methyl group of acetic acid. At physiological pH (7.4), which is well above the predicted pKa, the carboxylic acid will be predominantly ionized, leading to a significantly lower logD value (more negative) compared to the logP.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences the dissolution rate and bioavailability of a drug. Two types of solubility are commonly measured: kinetic and thermodynamic.

Causality Behind Experimental Choice:

-

Kinetic Solubility: This high-throughput assay is typically used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution. [8][9]It provides an estimate of solubility under non-equilibrium conditions.

-

Thermodynamic Solubility: This method measures the true equilibrium solubility of a solid compound in a buffer. [10]It is a more time-consuming but more accurate measure, crucial for later-stage development.

Protocol: Kinetic Solubility Assay

-

Stock Solution: A high-concentration stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Addition to Buffer: Small aliquots of the DMSO stock are added to an aqueous buffer (e.g., PBS at pH 7.4).

-

Incubation and Detection: The solution is shaken for a short period (e.g., 1-2 hours), and the formation of a precipitate is monitored, often by nephelometry (light scattering) or UV-Vis spectroscopy. [9]The concentration at which precipitation occurs is the kinetic solubility.

Protocol: Thermodynamic Solubility Assay

-

Equilibration: An excess amount of solid this compound is added to an aqueous buffer (e.g., PBS at pH 7.4).

-

Incubation: The resulting slurry is agitated (e.g., on a shaker) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached. [10]3. Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by HPLC or another suitable analytical method.

Caption: Comparative workflows for kinetic and thermodynamic solubility assays.

Expected Outcome: The presence of the polar carboxylic acid group suggests that this compound will have appreciable aqueous solubility. Acetic acid is miscible with water. [11][12]While the thietane ring adds some lipophilicity, the overall molecule is expected to exhibit moderate to high solubility, particularly at pH values above its pKa where the highly polar carboxylate anion is the dominant species.

Structural Characterization

Confirmation of the chemical structure of this compound would be achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons on the thietane ring and the methylene group adjacent to the carboxylic acid. The chemical shifts and coupling patterns would confirm the connectivity.

-

¹³C NMR would display distinct peaks for the carbonyl carbon, the carbons of the thietane ring, and the methylene carbon, providing further evidence of the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass measurement that corresponds to the molecular formula C₅H₈O₂S.

Synthesis and Reactivity

The synthesis of thietanes can be achieved through various methods, including the cyclization of 1,3-difunctionalized alkanes. [4][13]For this compound, a plausible synthetic route would involve the reaction of a suitable 1,3-dihalopropane derivative with a malonic ester, followed by cyclization with a sulfide source and subsequent hydrolysis and decarboxylation. The carboxylic acid group offers a handle for further chemical modifications, such as amide or ester formation, allowing for the generation of a library of derivatives for structure-activity relationship studies.

Conclusion

This compound represents a molecule of significant interest at the intersection of classical medicinal chemistry scaffolds and modern bioisosteric design. While comprehensive experimental data is not yet widely available, a thorough understanding of its constituent parts—the thietane ring and the carboxylic acid—allows for robust predictions of its physicochemical properties. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of its pKa, lipophilicity, and solubility. The anticipated properties of moderate lipophilicity and good aqueous solubility make this compound and its derivatives promising candidates for further investigation in drug discovery programs.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 176, Acetic Acid" PubChem, [Link].

-

American Elements. "this compound" American Elements, [Link].

-

Wikipedia. "Acetic acid" Wikipedia, [Link].

- Francisco, K. R., & Ballatore, C. (2022). "Thietanes and Derivatives thereof in Medicinal Chemistry." Mini reviews in medicinal chemistry, 22(12), 1569–1583.

-

Evotec. "Thermodynamic Solubility Assay" Evotec, [Link].

-

Taylor & Francis Online. "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis Online, [Link].

-

PharmaTutor. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery" PharmaTutor, [Link].

-

Wikipedia. "Thietane" Wikipedia, [Link].

-

BioDuro. "ADME Solubility Assay" BioDuro, [Link].

-

ResearchGate. "Examples of biologically active thietane-containing molecules." ResearchGate, [Link].

-

PubMed. "Thietanes and derivatives thereof in medicinal chemistry" PubMed, [Link].

-

protocols.io. "LogP / LogD shake-flask method" protocols.io, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 9251, Thietane" PubChem, [Link].

-

"About pKa's" University of Wisconsin-Madison Chemistry Department, [Link].

-

Simple English Wikipedia. "Acetic acid" Simple English Wikipedia, [Link].

-

Cheméo. "Thietane (CAS 287-27-4) - Chemical & Physical Properties" Cheméo, [Link].

-

Encyclopedia.pub. "Methods for Determination of Lipophilicity" Encyclopedia.pub, [Link].

-

FooDB. "Showing Compound Acetic acid (FDB008299)" FooDB, [Link].

-

PubMed. "Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods" PubMed, [Link].

-

MDPI. "Chemistry of Substituted Thiazinanes and Their Derivatives" MDPI, [Link].

-

ResearchGate. "Synthesis of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives" ResearchGate, [Link].

-

ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)" ECETOC, [Link].

-

Beilstein Journals. "Synthesis and biological profile of 2,3-dihydrot[7][11]hiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors" Beilstein Journals, [Link].

-

JoVE. "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy" JoVE, [Link].

-

NIST. "Acetic acid" NIST Chemistry WebBook, [Link].

-

YouTube. "What is the pKa of acetic acid?" YouTube, [Link].

-

Solubility of Things. "Acetic Acid" Solubility of Things, [Link].

-

Sciencemadness Wiki. "Acetic acid" Sciencemadness Wiki, [Link].

-

Quora. "How to calculate the pKa of acetic acid" Quora, [Link].

-

University of Hertfordshire. "Acetic acid" AERU, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1425935-32-5|this compound|BLD Pharm [bldpharm.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. enamine.net [enamine.net]

- 10. evotec.com [evotec.com]

- 11. Acetic acid - Wikipedia [en.wikipedia.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Thietane - Wikipedia [en.wikipedia.org]

Spectral Data of 2-(Thietan-3-yl)acetic Acid: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Thietan-3-yl)acetic acid is a fascinating molecule that holds potential in various research and development domains, particularly in medicinal chemistry and materials science. Its structure, featuring a four-membered thietane ring attached to an acetic acid moiety, presents a unique combination of a strained heterocyclic system and a versatile carboxylic acid functional group. Understanding the spectral characteristics of this compound is paramount for its synthesis, purification, and characterization.

This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to offer a robust predictive analysis. This information will serve as a valuable reference for researchers working with or aiming to synthesize this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is foundational to interpreting its spectral data. The thietane ring is a strained, non-planar heterocycle, and its protons and carbons will exhibit characteristic chemical shifts. The acetic acid side chain introduces a methylene group and a carboxylic acid group, each with distinct spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the thietane ring and the acetic acid side chain. The chemical shifts are influenced by the electronegativity of the sulfur atom and the carboxylic acid group, as well as the ring strain of the thietane moiety.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet in this downfield region and is exchangeable with D₂O.[1] |

| ~3.5-4.0 | Multiplet | 1H | CH (on thietane ring) | This methine proton is deshielded by the adjacent sulfur atom and the acetic acid group. |

| ~3.0-3.5 | Multiplet | 4H | CH₂ (on thietane ring) | The methylene protons on the thietane ring are diastereotopic and will likely appear as complex multiplets. Their chemical shift is influenced by the electronegative sulfur atom.[2] |

| ~2.5-2.8 | Doublet | 2H | -CH₂-COOH | These methylene protons are adjacent to the thietane ring and the carbonyl group, leading to a downfield shift. They will be split by the methine proton on the thietane ring. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of the labile -COOH proton.

-

Instrumentation: Use a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic downfield region.[3] |

| ~40-50 | CH (on thietane ring) | This methine carbon is attached to the sulfur atom and the acetic acid side chain. |

| ~35-45 | -CH₂-COOH | The methylene carbon adjacent to the carboxylic acid group. |

| ~25-35 | CH₂ (on thietane ring) | The methylene carbons of the thietane ring are influenced by the sulfur atom.[2] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Sources

- 1. ethanoic acid low high resolution H-1 proton nmr spectrum of ethanoic acid analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Thietane | C3H6S | CID 9251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Characterization of 2-(Thietan-3-yl)acetic acid: A Roadmap for Preformulation and Early Drug Development

Abstract

2-(Thietan-3-yl)acetic acid represents a valuable chemical scaffold, incorporating the strained, four-membered thietane ring which can impart unique conformational and physicochemical properties relevant to medicinal chemistry.[1] As with any novel candidate molecule, a thorough understanding of its fundamental solubility and stability characteristics is a prerequisite for successful drug development, influencing everything from synthetic route optimization to final dosage form design. This technical guide provides a comprehensive, field-proven framework for researchers to systematically evaluate the solubility and stability of this compound. Rather than merely presenting data, this document outlines the causal logic behind experimental design, providing detailed, self-validating protocols for physicochemical profiling, solubility assessment in various media, and a complete forced degradation study. The methodologies are grounded in regulatory expectations (ICH guidelines) and are designed to build a robust data package for informed decision-making in the preformulation and early development stages.

Foundational Physicochemical Profile

Before embarking on extensive solubility and stability studies, a baseline characterization of the molecule is essential. This initial data provides the theoretical framework for designing subsequent, more complex experiments.

Molecular Identity and Computed Properties

The subject of this guide is this compound, a molecule featuring a carboxylic acid moiety attached to a thietane ring.

Commercially available information provides several computed properties that hint at the molecule's behavior.

| Property | Computed Value | Source | Significance for Formulation |

| XLogP3 | 0.4 | [3] | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Hydrogen Bond Donors | 1 | [3] | The carboxylic acid proton is available for hydrogen bonding. |

| Hydrogen Bond Acceptors | 3 | [3] | The carbonyl oxygen, hydroxyl oxygen, and sulfur atom can accept hydrogen bonds. |

| Rotatable Bond Count | 2 | [3] | Indicates low conformational flexibility, which can be advantageous for binding affinity. |

Critical Experimental Parameter: Acid Dissociation Constant (pKa)

The single most important experimental parameter for an ionizable compound like this compound is its pKa. This value governs the pH at which the molecule transitions between its neutral (less soluble) and ionized (more soluble) forms, directly impacting its solubility, absorption, and distribution.

Causality Behind Experimental Choice: The Henderson-Hasselbalch equation dictates that the solubility of a weak acid increases exponentially as the pH rises above its pKa. Therefore, determining the pKa is not merely a data collection exercise; it is the cornerstone for designing a relevant pH-solubility profile and selecting appropriate buffer systems for formulation and analytical methods.

This classic and reliable method measures the change in pH of a solution of the compound upon the incremental addition of a titrant.

-

Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 20% Methanol/Water) to ensure complete dissolution.

-

Instrumentation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C). Begin stirring and record the initial pH. Add small, precise aliquots (e.g., 0.02 mL) of a standardized titrant (e.g., 0.05 M NaOH).

-

Data Acquisition: Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined with higher accuracy from the inflection point of the first derivative of the titration curve.

Comprehensive Solubility Profiling

Solubility dictates the maximum concentration of a drug that can be achieved in solution, which is fundamental to achieving therapeutic efficacy. A multi-tiered approach is recommended to build a comprehensive solubility profile.

Workflow for Solubility Assessment

The following workflow ensures an efficient use of material while building a detailed understanding of the compound's solubility.

Caption: Tiered workflow for solubility determination.

This initial screen provides a rapid assessment of solubility in a range of pharmaceutically relevant solvents using a small amount of compound.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Solvent Plate: Dispense 98 µL of each test solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Acetonitrile) into the wells of a 96-well plate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to each well, resulting in a final concentration of 400 µM with 2% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours.

-

Analysis: Analyze the plate using a nephelometry-based instrument or by filtering/centrifuging and measuring the concentration of the supernatant via HPLC-UV (see Section 4.0). The concentration at which precipitation is observed is the kinetic solubility.

This is the gold-standard method for determining the true equilibrium solubility.

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume (e.g., 2 mL) of each selected solvent. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a predetermined time (typically 24-48 hours) until equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand for a short period for large particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter (pre-saturate the filter with the solution to avoid loss by adsorption).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration using a validated HPLC method (see Section 4.0) against a standard curve.

Chemical Stability and Forced Degradation

Understanding the degradation pathways of a new chemical entity is a regulatory requirement and is vital for ensuring patient safety and defining storage conditions and shelf-life. A forced degradation study purposefully exposes the compound to harsh conditions to accelerate decomposition.

Causality Behind Experimental Choice: The thietane ring is a strained, sulfur-containing heterocycle. The sulfur atom is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone.[4] The molecule also contains a carboxylic acid, making it susceptible to pH-dependent hydrolysis and other reactions. A forced degradation study is designed to probe these exact liabilities.

Workflow for Forced Degradation Study

This workflow systematically evaluates the compound's stability under various stress conditions as recommended by ICH guideline Q1A(R2).

Caption: Forced degradation study workflow.

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 N HCl (final concentration 0.1 N HCl). Heat at 60°C.

-

Base Hydrolysis: Mix the sample solution 1:1 with 0.2 N NaOH (final concentration 0.1 N NaOH). Keep at room temperature.

-

Oxidative Degradation: Mix the sample solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

-

Thermal Degradation: Store the sample solution and solid material in an oven at 60°C.

-

Photostability: Expose the sample solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For base hydrolysis, shorter time points may be needed.

-

Quenching: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection.

-

Analysis: Analyze all samples using the stability-indicating HPLC method (Protocol 5). The goal is to achieve 5-20% degradation to allow for the clear identification of degradation products.

Expected Outcome for Oxidative Stress: Based on the chemistry of thietanes, the primary degradation products under oxidative stress are expected to be 2-(1-oxothietan-3-yl)acetic acid (sulfoxide) and 2-(1,1-dioxothietan-3-yl)acetic acid (sulfone).[4] The stability-indicating method must be able to resolve these more polar species from the parent compound.

The Core Assay: Stability-Indicating HPLC-UV Method

A robust, validated analytical method is the linchpin for both solubility and stability studies. A stability-indicating method is one that can accurately quantify the parent compound in the presence of its impurities, excipients, and degradation products.

Causality Behind Method Choices: A reversed-phase HPLC method is the logical starting point given the compound's moderate polarity. The carboxylic acid necessitates a buffered mobile phase (pH ~2.5-3.5) to ensure consistent protonation and prevent poor peak shape (tailing). UV detection is appropriate as the molecule is expected to have a chromophore.

-

Instrumentation: A standard HPLC system with a UV detector (or Photodiode Array detector for peak purity analysis).

-

Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (pH ~2.7)

-

B: Acetonitrile

-

-

Gradient Elution: Develop a gradient to resolve the parent peak from any degradation products. A suggested starting gradient is:

-

Time 0-2 min: 5% B

-

Time 2-15 min: 5% to 95% B

-

Time 15-17 min: 95% B

-

Time 17-18 min: 95% to 5% B

-

Time 18-22 min: 5% B (re-equilibration)

-

-

Detection: Monitor at a suitable wavelength, determined by scanning a UV spectrum of the compound in the mobile phase (e.g., 210 nm).

-

Method Validation (per ICH Q2(R1)):

-

Specificity: Inject stressed samples to demonstrate that degradation product peaks do not co-elute with the parent peak. Use a PDA detector to assess peak purity.

-

Linearity: Construct a calibration curve with at least five concentrations and demonstrate a correlation coefficient (r²) > 0.999.

-

Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision as %RSD) at multiple concentration levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Summary and Data Presentation

The successful execution of these protocols will yield a comprehensive data package. Data should be summarized in clear, concise tables for easy interpretation.

Table 1: Example Thermodynamic Solubility Data

| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|---|

| Water | 25 | [Experimental Value] | [Calculated Value] |

| PBS (pH 7.4) | 25 | [Experimental Value] | [Calculated Value] |

| 0.1 N HCl (pH 1) | 25 | [Experimental Value] | [Calculated Value] |

| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 37 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

Table 2: Example Forced Degradation Summary

| Stress Condition | Time | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradant |

|---|---|---|---|---|---|

| 0.1 N HCl (60°C) | 24 h | [Value] | [Value] | [Value] | [Value] |

| 0.1 N NaOH (RT) | 4 h | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂ (RT) | 8 h | [Value] | [Value] | [Value] | [Value] |

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers and drug development professionals can generate the critical data necessary to understand the molecule's liabilities, guide formulation development, establish appropriate analytical controls, and de-risk progression into later stages of development. The emphasis on understanding the causality behind each experimental choice ensures that the generated data is not only accurate but also interpretable within the broader context of pharmaceutical science.

References

-

PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

Wu, J., et al. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

-

ResearchGate. Thietanes and Derivatives thereof in Medicinal Chemistry. [Link]

-

AA Blocks. 1425935-32-5 | this compound. [Link]

-

PubChem. 2-Thiopheneacetic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Examples of biologically active thietane-containing molecules. [Link]

-

PubChem. Thietan-3-yl acetate. National Center for Biotechnology Information. [Link]

-

American Elements. This compound. [Link]

-

Meshcheryakova, S. A., et al. (2014). Oxidation and isomerism of thietane-containing heterocycles. ResearchGate. [Link]

-

Sokolov, V. V., et al. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. ResearchGate. [Link]

-

Wikipedia. Thietane. [Link]

-

Beilstein Journals. (2020). Recent synthesis of thietanes. [Link]

-

PubChem. Thietane. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Antiaggregant Activity of 2-[3-Methyl-1-Ethylxanthinyl-8-Thio]Acetic Acid Salts Containing a Thietane Ring. [Link]

-

Cheméo. Thietane (CAS 287-27-4) - Chemical & Physical Properties. [Link]

-

US EPA. Acetic acid, 2-(3-methylbutoxy)-, 2-propen-1-yl ester - Substance Details. [Link]

-

MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]

- Google Patents. A kind of synthetic method of 2 thiophene acetic acid.

-

ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

ScienceDirect. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-(Thietan-3-yl)acetic Acid for Pharmaceutical Research

Introduction: The Rising Prominence of Thietanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles, thietanes have emerged as valuable building blocks, offering a unique combination of structural rigidity, metabolic stability, and the ability to modulate physicochemical properties such as lipophilicity and acidity.[1][2] 2-(Thietan-3-yl)acetic acid, in particular, represents a key synthon for introducing the thietane motif into drug candidates, providing a strategic vector for lead optimization and the development of next-generation therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality assessment, and practical utilization of this important chemical entity.

Commercial Availability: A Comparative Analysis of Key Suppliers

The reliable sourcing of high-quality starting materials is the bedrock of any successful research and development campaign. For this compound (CAS No. 1425935-32-5), several reputable suppliers cater to the research and bulk-scale needs of the pharmaceutical industry. A comparative summary of prominent vendors is presented below.

| Supplier | Purity | Available Quantities | Notes |

| American Elements | Offers various grades including high purity (99%, 99.9%, 99.99%, 99.999%) and pharmaceutical grades.[3] | Research and bulk quantities available upon request.[3] | Provides custom specifications and packaging. Shipping documentation includes a Certificate of Analysis and Safety Data Sheet (SDS).[3] |

| AA Blocks | Typically ≥95% purity. | 100mg, 250mg, and larger quantities available. | Provides basic physicochemical properties on their website. |

| BLD Pharm | Purity specifications available upon inquiry. | Various pack sizes available for online ordering. | Offers cold-chain transportation and notes that some products are for research use only.[4] |

Note: Purity levels and available quantities are subject to batch-to-batch variability and should always be confirmed with the supplier prior to ordering. Requesting a lot-specific Certificate of Analysis is a critical step in the procurement process.

Strategic Supplier Selection: A Decision-Making Framework

Choosing the right supplier extends beyond simply comparing prices. For a critical building block like this compound, a multi-faceted evaluation is essential to mitigate risks and ensure the integrity of your research.

Caption: A workflow for strategic supplier selection.

Synthesis and Quality Control: Ensuring Experimental Integrity

A thorough understanding of the synthetic route and potential impurities is paramount for any researcher. While specific proprietary synthesis details are often undisclosed by suppliers, a plausible and commonly employed synthetic strategy for this compound and its derivatives can be inferred from the chemical literature.[5][6]

Plausible Synthetic Pathway

A common approach to constructing the thietane ring involves the cyclization of a suitable precursor containing a thiol and a leaving group in a 1,3-relationship. The acetic acid side chain can be introduced before or after the formation of the thietane ring.

Caption: A plausible synthetic route to this compound.

Quality Control and Analytical Methods

The purity and identity of this compound must be rigorously confirmed before its use in any experimental setting. A typical Certificate of Analysis should include data from the following analytical techniques.

Table 2: Key Analytical Techniques for Quality Control

| Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural confirmation and identification of organic impurities. | The ¹H NMR spectrum should show characteristic signals for the thietane ring protons and the methylene and methine protons of the acetic acid side chain. The ¹³C NMR spectrum will confirm the number of unique carbon environments. |

| HPLC/UPLC | Purity assessment and quantification of impurities. | A high-purity sample (>98%) will show a single major peak with minimal secondary peaks.[7] The method should be validated for linearity, accuracy, and precision.[8] |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C₅H₈O₂S, MW: 132.18).[3] |

| Elemental Analysis | Confirmation of elemental composition. | The percentages of Carbon, Hydrogen, and Sulfur should be within acceptable limits of the theoretical values. |

The following is a general protocol for the purity analysis of this compound by reverse-phase HPLC. This should be optimized for the specific instrument and column used.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute as necessary.

Safe Handling and Storage

As a carboxylic acid and a sulfur-containing compound, proper handling and storage of this compound are essential to ensure laboratory safety. While a specific Material Safety Data Sheet (MSDS) should always be consulted, the following general guidelines, adapted from safety data for acetic acid and other laboratory chemicals, should be followed.[5][9][10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. American Elements suggests a storage temperature of 4 °C.[3]

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. A judicious selection of commercial suppliers, coupled with a rigorous approach to quality control, is fundamental to its successful application. By understanding the synthetic landscape, implementing robust analytical verification, and adhering to strict safety protocols, researchers can confidently incorporate this important synthon into their discovery programs, paving the way for the development of innovative new medicines.

References

-

Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals, 14(1), 73. [Link]

- Agilent Technologies. (n.d.). 1200 Series HPLC.

-

American Elements. (n.d.). This compound. Retrieved from [Link]

- Sokolov, V. V., et al. (2005). Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Russian Journal of Organic Chemistry, 41(7), 1023–1035.

-

Stepaniuk, O. O., et al. (2021). Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Grygorenko, O. O., et al. (2020). Recent synthesis of thietanes. RSC Advances, 10(42), 25065-25087. [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet for a related compound. Retrieved from a relevant Fisher Scientific SDS page.

- Vandana, & Chaudhary, A. K. (2010). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry, 3(4), 1058-1061.

-

Tradeasia International. (2024, January 14). Safe Handling & Storage of Glacial Acetic Acid. Retrieved from [Link]

- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid.

- Google Patents. (n.d.). CN111205266A - Synthetic method of 2-thiopheneacetic acid.

- Arote, R. B., et al. (2012). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac and its Related Impurities in Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2637-2643.

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

- Clifford, M. N. (2017). Some Notes on the Chlorogenic Acids. 2. NMR Characterisation Version 3 January 2017.

- ResearchGate. (n.d.). Examples of biologically active thietane-containing molecules.

- University of California, Merced. (2012, October 19). Glacial Acetic Acid Safety Sheet. Retrieved from a relevant university safety document.

-

World Intellectual Property Organization. (2015, March 26). WO/2015/039266 METHOD FOR SYNTHESISING 2-THIOPHENEACETIC ACID. Retrieved from [Link]

- Guduru, S., et al. (2019). Isolation and Structural Characterization of Degradation Products of Aceclofenac by HPLC, HRMS and 2D NMR. Asian Journal of Chemistry, 31(4), 813-818.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Acetic acid.

-

North Industrial Chemicals. (2024, November 7). Discover the best practices for safely storing acetic acid. Retrieved from [Link]

-

GJ Chemical. (n.d.). Acetic Acid Glacial, USP Supplier and Distributor. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. 1425935-32-5|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemtradeasia.com [chemtradeasia.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. Discover the best practices for safely storing acetic acid. [northindustrial.net]

- 13. Acetic Acid Glacial, USP Supplier and Distributor | Buy AA Bulk, Drums, LTL at GJ Chemical [gjchemical.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Thietan-3-yl)acetic acid

Abstract: 2-(Thietan-3-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, notable for its incorporation of a four-membered thietane heterocycle.[1][2] While its unique structure offers novel pharmacophoric properties, it also presents a challenge for safety assessment, as specific, comprehensive toxicological and handling data are not widely published. This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. By deconstructing the molecule into its primary functional components—the thietane ring and the carboxylic acid moiety—we infer a robust safety profile and establish best-practice protocols for researchers and drug development professionals. This document is intended to supplement, not replace, institution-specific safety procedures and a thorough risk assessment before any laboratory work commences.

Compound Profile and Physicochemical Properties

This compound is an organic compound featuring a saturated sulfur-containing heterocycle linked to an acetic acid group.[3] Its utility in research, particularly as an intermediate for compounds with potential antiaggregant activity, necessitates a clear understanding of its physical and chemical nature.[2]

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 1425935-32-5 | [3][4][5] |

| Molecular Formula | C₅H₈O₂S | [3][4] |

| Molecular Weight | 132.18 g/mol | [3][4] |

| Appearance | Assumed to be a solid at room temperature. | N/A |

| Recommended Storage | Keep in a dark place, sealed in dry conditions; store in freezer under -20°C. Cold-chain transportation is advised. | [5] |

Inferred Hazard Identification and Risk Assessment

The Carboxylic Acid Moiety

The acetic acid functional group is the primary driver of corrosive hazards. Glacial acetic acid is classified as a flammable liquid that causes severe skin burns and serious eye damage.[6]

-

Skin and Eye Contact: Direct contact is likely to cause severe irritation, burns, and potentially irreversible eye damage. The corrosive nature necessitates the use of robust personal protective equipment (PPE).

-

Inhalation: Vapors or dusts can be irritating to the respiratory tract.[7]

-

Ingestion: Ingestion may cause severe burns to the gastrointestinal tract.[7]

The Thietane Ring

The four-membered thietane ring contributes its own set of potential hazards. The parent compound, thietane, is classified as a highly flammable liquid and is harmful if swallowed.[8]

-

Flammability: While the acetic acid side chain reduces volatility compared to the parent thietane, the potential for flammability, especially if heated or aerosolized, should not be discounted.

-

Toxicity: The "harmful if swallowed" classification for thietane suggests that the thietane moiety in the target compound could contribute to oral toxicity.[8]

-

Reactivity: The strained four-membered ring is susceptible to ring-opening reactions when exposed to strong nucleophiles, which could lead to unexpected reactivity or decomposition.[9]

Overall Inferred Hazard Profile

Based on the analysis of its functional groups, a presumptive hazard classification for this compound is summarized below.

Table 2: Inferred GHS Hazard Classification

| Hazard Class | GHS Category | Rationale |

| Skin Corrosion / Irritation | Category 1B/1C | Based on the known corrosive nature of carboxylic acids like acetic acid.[6] |

| Serious Eye Damage / Irritation | Category 1 | Direct analogue to acetic acid, which causes severe eye damage.[6] |

| Acute Toxicity (Oral) | Category 4 (Warning) | Inferred from the "harmful if swallowed" classification of the parent thietane ring.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Potential for respiratory tract irritation from dusts or vapors.[7] |

Standard Operating Procedure (SOP) for Safe Handling

A multi-layered approach combining engineering controls, appropriate PPE, and meticulous handling techniques is essential for mitigating the risks associated with this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any dust or vapors and to contain potential spills.

-

Ventilation: Ensure the laboratory has adequate general ventilation to support the primary containment provided by the fume hood.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's inferred corrosive and toxic properties.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety goggles and a full-face shield. | Protects against splashes of the corrosive material, which can cause severe eye damage.[6] |

| Hand Protection | Butyl rubber or neoprene gloves (minimum 0.7 mm thickness). | Provides resistance to carboxylic acids.[6] Always inspect gloves before use and use proper removal technique.[10] |

| Body Protection | Flame-retardant laboratory coat. | Protects skin from accidental contact and provides a barrier. |

| Respiratory Protection | Not typically required if work is conducted within a fume hood. For emergency situations or spill cleanup outside of a hood, a respirator with an acid gas cartridge may be necessary. | N/A |

General Handling Workflow

The following protocol outlines a self-validating system for handling the compound, where each step includes a safety check.

-

Preparation: Don all required PPE as specified in Table 3. Verify that the fume hood is functioning correctly. Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it inside the hood.

-

Retrieval: Retrieve the compound from its designated freezer storage (-20°C).[5] Allow the container to equilibrate to the ambient temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.

-

Weighing & Transfer: Perform all weighing operations inside the fume hood. Use a tared weigh boat or directly weigh into the reaction vessel. Handle the solid carefully to minimize dust formation.

-

Dissolution/Reaction: Add the compound to the solvent or reaction mixture slowly. Be aware of potential exothermic reactions, especially when mixing with bases.

-

Post-Handling: Tightly seal the source container and return it to the freezer. Decontaminate all equipment and the work surface within the fume hood.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[6]

Figure 2: General workflow for safely handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Conditions: Store in a tightly sealed container in a freezer at or below -20°C.[5] The storage area should be dry and protected from light.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong nucleophiles. The carboxylic acid will react exothermically with bases. Strong nucleophiles could potentially induce a ring-opening reaction of the thietane moiety.[9]

Emergency Procedures

First-Aid Measures

Immediate action is required in case of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be difficult to treat if not addressed promptly.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforating the esophagus. Have the victim drink one or two glasses of water to dilute the substance. Seek immediate medical attention.

Accidental Release and Spill Management

A calm and systematic response is key to managing a spill.

-

Assess the Situation: Evaluate the size and location of the spill. If the spill is large, involves a significant release of dust, or occurs outside of a fume hood, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.

-

Containment (for small spills): Ensure proper PPE is worn. Cover the spill with a neutral absorbent material such as sand or diatomaceous earth. Do not use combustible materials like sawdust.[7]

-

Neutralization: Once absorbed, cautiously treat the spill area with a dilute solution of sodium bicarbonate or a similar weak base to neutralize the residual acid.

-

Cleanup: Carefully sweep or scoop the absorbed material into a designated chemical waste container.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Label the waste container appropriately and dispose of it according to institutional protocols.

Figure 3: Decision tree for responding to a spill of this compound.

Waste Disposal

Disposal of sulfur-containing organic waste requires special consideration to prevent environmental acidification.[12]

-

Segregation: Collect all waste containing this compound, including contaminated solids and solutions, in a dedicated, clearly labeled, and sealed waste container.

-

Neutralization: Before final disposal, it is best practice to neutralize acidic waste solutions. Slowly add a weak base like sodium bicarbonate to the aqueous waste stream until the pH is near neutral. This should be done in a fume hood due to potential gas evolution.

-

Landfill Considerations: For solid waste, disposal in a landfill should involve co-disposal with an alkaline agent like limestone (calcium carbonate) to neutralize acids that may form from the biological degradation of the sulfur component.[12][13] Each kilogram of sulfur requires approximately 3.2 kilograms of limestone for effective neutralization.[12]

-

Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.

Synthesis and Reactivity Context

Understanding the compound's synthesis and reactivity provides insight into potential impurities and hazardous reaction scenarios.

-

Synthesis: Thietanes are often prepared via the cyclization of 1,3-dihaloalkanes with a sulfide source.[1][14] This pathway suggests that residual halogenated precursors or inorganic sulfide salts could be present as impurities if purification is incomplete, adding to the hazard profile.

-

Reactivity:

-

Sulfur Oxidation: The sulfur atom can be oxidized to the corresponding sulfoxide (thietane 1-oxide) or sulfone (thietane 1,1-dioxide), as demonstrated in the synthesis of related compounds.[2] Reactions with strong oxidizing agents should be performed with caution.

-

Carboxylic Acid Reactions: The compound will undergo standard carboxylic acid reactions, such as esterification or amide bond formation. These often require activating agents (e.g., SOCl₂) that are themselves hazardous and require careful handling.

-

Ring Stability: As previously noted, the thietane ring is strained and can be opened by strong nucleophiles.[9] This should be considered when planning reaction sequences.

-

Conclusion

This compound is a compound of significant interest in modern chemistry, but its safe use hinges on a proactive and informed approach to risk management. In the absence of specific safety data, a composite risk profile derived from its carboxylic acid and thietane functionalities provides a conservative foundation for handling procedures. Strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and well-defined protocols for routine handling, storage, emergency response, and waste disposal are paramount for ensuring the safety of all laboratory personnel.

References

-

Recent synthesis of thietanes - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

This compound | CAS 1425935-32-5 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

-

Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing. (2024, July 10). SEKISUI Specialty Chemicals. [Link]

-

1425935-32-5 | MFCD29762579 | this compound | AA Blocks. (n.d.). AABlocks. [Link]

-

Synthesis and Antiaggregant Activity of 2-[3-Methyl-1-Ethylxanthinyl-8-Thio]Acetic Acid Salts Containing a Thietane Ring | Request PDF. (n.d.). ResearchGate. [Link]

-

Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers Media S.A. [Link]

-

Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH. [Link]

-

2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011, September 12). Government of Alberta. [Link]

-

Safety Data Sheet - Thietane 1,1-dioxide. (2021, May 1). Angene Chemical. [Link]

-

2,4-D Ethyl Ester Poisoning: A Case Report - PMC. (n.d.). National Institutes of Health. [Link]

-

Thietane | C3H6S | CID 9251 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Recent synthesis of thietanes. (2020, June 22). Beilstein Journals. [Link]

- WO1992010270A1 - Process for the removal of sulphur compounds from gases - Google Patents. (n.d.).

-

(PDF) Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. (2005, July). ResearchGate. [Link]

-

Occupational Safety and Health Guideline for Acetic Acid. (1992). Occupational Safety and Health Administration. [Link]

-

Thietan-3-yl acetate | C5H8O2S | CID 294824 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Removing organic sulfur compounds from natural gas. (n.d.). ResearchGate. [Link]

-

GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. (n.d.). Government of Alberta. [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. (n.d.). MDPI. [Link]

-

Thietane - Wikipedia. (n.d.). Wikipedia. [Link]

-

Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid. (1983, December 1). PubMed. [Link]

-

Design, synthesis and biological evaluation of novel tetrahydrothieno [2,3-c]pyridine substitued benzoyl thiourea derivatives as PAK1 inhibitors in triple negative breast cancer. (n.d.). National Institutes of Health. [Link]

- US6709592B2 - Removal of sulfur compounds from wastewater - Google Patents. (n.d.).

-

Fatal 2,4-D (ethyl ester) ingestion. (2003, June). PubMed. [Link]

-

1,3-Dithianes, 1,3-Dithiolanes. (n.d.). Organic Chemistry Portal. [Link]

-

Acetic Acid Esters - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. aablocks.com [aablocks.com]

- 5. 1425935-32-5|this compound|BLD Pharm [bldpharm.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. Thietane | C3H6S | CID 9251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thietane - Wikipedia [en.wikipedia.org]

- 10. angenechemical.com [angenechemical.com]

- 11. sekisui-sc.com [sekisui-sc.com]

- 12. open.alberta.ca [open.alberta.ca]

- 13. open.alberta.ca [open.alberta.ca]

- 14. beilstein-journals.org [beilstein-journals.org]

The Emerging Force of the Thietane Ring in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered the underutilized cousin of the popular oxetane ring, the thietane scaffold—a four-membered heterocycle containing a sulfur atom—is rapidly carving out a significant niche in modern drug discovery.[1][2][3] Its distinctive combination of properties, including a pronounced three-dimensional character, increased polarity, and notable metabolic stability, establishes it as a compelling structural motif and a versatile bioisostere.[4] This guide provides an in-depth exploration of the thietane core, synthesizing field-proven insights into its application. We will dissect its fundamental physicochemical properties, explore its role in bioisosteric replacement, detail robust synthetic methodologies, and examine its successful integration into advanced drug candidates across multiple therapeutic areas.

Introduction: Why Thietane? Why Now?

In the perpetual quest for novel chemical matter with improved pharmacological profiles, medicinal chemists are increasingly turning to underexplored scaffolds. Four-membered saturated rings like azetidines and oxetanes have gained significant traction for their ability to confer desirable drug-like properties.[2] While historically receiving less attention, the thietane ring is now emerging as a powerful tool in analog design.[1][3]

The inclusion of a sulfur atom in the four-membered ring imparts a unique set of steric and electronic features. This allows the thietane moiety to serve as a potent modulator of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced potency, improved selectivity, and better pharmacokinetic properties.[4] From antiviral agents to new-generation cancer therapeutics, the thietane scaffold is proving its worth in overcoming long-standing medicinal chemistry challenges.[4][5]

Physicochemical Properties: The Thietane Advantage

The strategic incorporation of a thietane ring can profoundly influence a molecule's behavior. The ring's inherent strain and the presence of the sulfur atom create a unique electronic and conformational landscape.

Key Physicochemical Impacts:

-

Polarity and Solubility: The sulfur atom, while less electronegative than oxygen, still introduces significant polarity. This can lead to improved aqueous solubility, a critical factor for oral bioavailability.

-

Lipophilicity (LogP/LogD): Replacing aliphatic groups like a gem-dimethyl moiety with a thietane ring can reduce lipophilicity, helping to move compounds out of undesirable high-LogP chemical space which is often associated with toxicity and poor pharmacokinetics.

-

Metabolic Stability: Thietanes often exhibit greater resistance to metabolic degradation compared to more conventional functional groups.[2][4] The ring is less susceptible to cytochrome P450 (CYP) oxidation, a major pathway for drug metabolism.

-